molecular formula C16H16N2OS2 B14806532 N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide

N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide

Cat. No.: B14806532
M. Wt: 316.4 g/mol
InChI Key: AYKCBJBDUXXCFS-CMDGGOBGSA-N
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Description

N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is a complex organic compound with a unique structure that combines a thienyl group with a dimethylphenyl group through an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide typically involves the reaction of 2,3-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-(2-thienyl)acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acrylamide linkage can be reduced to form amines.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the dimethylphenyl group.

Scientific Research Applications

N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide
  • N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide

Uniqueness

N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is unique due to the presence of both a thienyl group and a dimethylphenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

IUPAC Name

(E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C16H16N2OS2/c1-11-5-3-7-14(12(11)2)17-16(20)18-15(19)9-8-13-6-4-10-21-13/h3-10H,1-2H3,(H2,17,18,19,20)/b9-8+

InChI Key

AYKCBJBDUXXCFS-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CS2)C

Origin of Product

United States

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